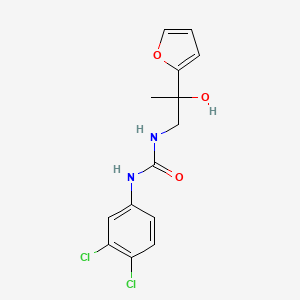

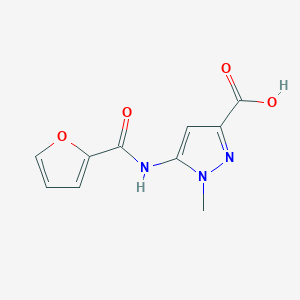

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of polysubstituted furans, such as the furan component in the compound, can be achieved from various sulfur ylides and alkyl acetylenic carboxylates . The direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .Molecular Structure Analysis

The molecular structure of this compound is complex, with a furan ring attached to a urea group, which is further substituted with a dichlorophenyl group.Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its versatile structure. For instance, it can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It can also participate in protodeboronation reactions .Applications De Recherche Scientifique

Electro-Fenton Degradation of Antimicrobials

1-(3,4-Dichlorophenyl)-3-(2-(furan-2-yl)-2-hydroxypropyl)urea, as part of the triclocarban compound, has been studied for its degradation using electro-Fenton systems. These systems utilize hydroxyl radicals generated on anode surfaces and in the medium through Fenton's reaction for the degradation process. This method has shown effectiveness in the complete removal of triclosan and triclocarban from aqueous solutions, highlighting the potential of electro-Fenton systems in treating water contaminated with antimicrobials (Sirés et al., 2007).

Corrosion Inhibition

The compound has also been investigated for its role in inhibiting corrosion in mild steel within hydrochloric acid solutions. Studies have indicated that derivatives of this compound act as mixed-type inhibitors, effectively reducing the corrosion rate of mild steel. This suggests its potential application in protecting metallic structures against acidic corrosion (Bahrami & Hosseini, 2012).

Enzymatic Polymerization for Biobased Polyesters

The furan component of the compound, specifically 2,5-bis(hydroxymethyl)furan, has been utilized in the enzymatic synthesis of biobased polyesters. These polyesters are synthesized using Candida antarctica Lipase B and exhibit properties that are comparable to those of polyesters derived from petroleum-based monomers. This opens up new avenues for the creation of sustainable and environmentally friendly materials (Jiang et al., 2014).

Lipase-Catalyzed Asymmetric Acylation

Another interesting application is the lipase-catalyzed asymmetric acylation of racemic 1-(furan-2-yl)ethanols derived from the furan component. This process allows for the enantioselective preparation of compounds, which could have implications in the synthesis of pharmaceuticals and fine chemicals, showcasing the versatility of the furan moiety in synthetic organic chemistry (Hara et al., 2013).

Propriétés

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O3/c1-14(20,12-3-2-6-21-12)8-17-13(19)18-9-4-5-10(15)11(16)7-9/h2-7,20H,8H2,1H3,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSCQSZOHJBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC(=C(C=C1)Cl)Cl)(C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)

![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine 4,4-dioxide](/img/structure/B2424403.png)

![N'-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2424405.png)